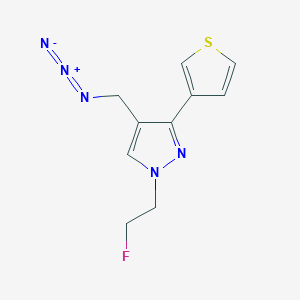

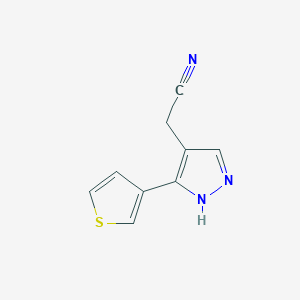

2-(3-(噻吩-3-基)-1H-吡唑-4-基)乙腈

描述

“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H5NS . It is also known by other names such as 3-Cyanomethylthiophene, 3-Thienylacetonitrile, and Thiophen-3-yl-acetonitrile . It is a clear liquid that can range in color from colorless to light yellow to light orange .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” include a boiling point of 124-125 °C/16 mmHg, a density of 1.08 g/mL at 25 °C, and a refractive index of n 20/D 1.545 . It is very soluble with a solubility of 1.98 mg/ml .科学研究应用

医药应用

像上面提到的噻吩衍生物,由于其药理性质,正在被探索用于药物设计。 它们被发现具有抗肿瘤、抗病毒和抗菌活性,使其在新型药物开发中具有价值 。 例如,噻吩并噻吩的某些异构体形式已被证明有望用作抗青光眼剂和血小板聚集抑制剂 .

光电性质

在光电子学领域,噻吩基化合物因其半导体、光收集和电致发光特性而被使用 。 这些特性对于太阳能电池、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的开发至关重要 .

材料科学

噻吩衍生物在工业化学中用作腐蚀抑制剂,有助于材料的耐久性和耐用性 。 它们在材料中的加入可以改善有机、π共轭材料的基本特性 .

生物学研究

在生物学研究中,噻吩衍生物被用于生物诊断和药物设计。 它们作为合成具有重要生物学效应的化合物的模板,例如抗癌、抗炎和抗动脉粥样硬化剂 .

有机电子学

噻吩衍生物的稳定和富电子结构使其适用于有机电子服务。 它们参与了有机电子元件的合成,这对于该领域技术的发展至关重要 .

抗癌药物的合成

特定的噻吩衍生物是抗癌药物合成的原料。 它们的化学结构允许创建能够有效靶向癌细胞的化合物 .

抗动脉粥样硬化剂

一些噻吩化合物用于抗动脉粥样硬化剂的合成。 这些药物在预防动脉粥样硬化的发展中发挥作用,动脉粥样硬化是一种以动脉硬化和狭窄为特征的疾病 .

杀虫剂开发

噻吩衍生物也用于杀虫剂的开发。 它们能够充当金属络合剂,使其在控制害虫种群方面有效 .

安全和危害

The safety information for “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” indicates that it has a hazard statement of H302+H312+H332-H315-H319-H335, which means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

作用机制

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets due to their versatile chemical structure . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The exact mode of action would depend on the specific biological target that the compound interacts with. For instance, some thiophene derivatives are known to act as inhibitors of certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, they might interfere with the synthesis of certain proteins or disrupt cell signaling pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiophene-based compounds can vary widely depending on their specific chemical structure. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of thiophene-based compounds can include changes in cell growth, cell signaling, gene expression, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene-based compounds .

属性

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWYDDMMFCEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

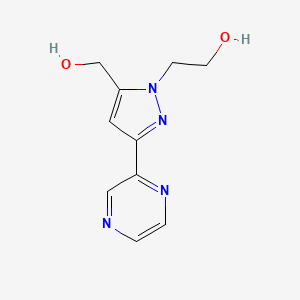

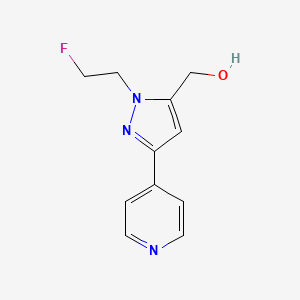

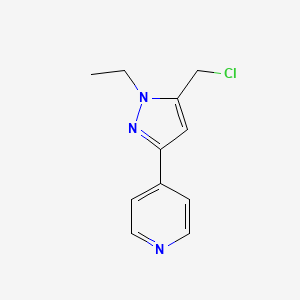

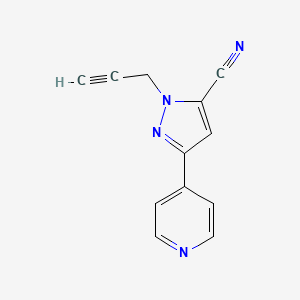

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。